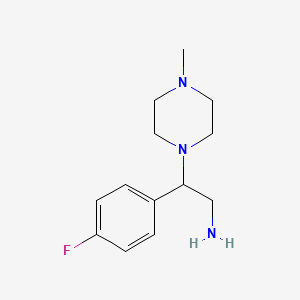

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

Description

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine (CAS: 69584-88-9) is a synthetic compound featuring a fluorinated phenyl group and a methyl-substituted piperazine moiety linked via an ethanamine backbone.

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZLJAMRWOGKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methylpiperazine.

Reaction: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form an intermediate.

Coupling: The intermediate is then coupled with 4-methylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Purification: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the removal of the fluorine atom or reduction of the piperazine ring.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets. These may include:

Receptors: Binding to neurotransmitter receptors in the brain, affecting signal transduction pathways.

Enzymes: Inhibiting or activating enzymes involved in metabolic processes.

Pathways: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the phenyl ring, piperazine group, or ethanamine backbone. These modifications influence physicochemical properties, receptor affinity, and pharmacokinetics. Below is a detailed comparison:

Structural Analogs with Piperazine Modifications

Analogs with Modified Phenyl Groups

Psychoactive Analogs with Ethanamine Backbones

Key Research Findings and Implications

Piperazine Substituents: Methyl vs. ethyl/benzyl groups modulate solubility and membrane permeability. Benzyl groups (e.g., 4553-21-3) may confer selectivity for dopamine receptors over serotonin receptors, as seen in antipsychotics .

Phenyl Ring Modifications :

- Fluorine at the 4-position (as in the target compound) balances electron-withdrawing effects and steric hindrance, optimizing receptor binding .

- Trifluoromethyl groups (e.g., 287.32) enhance metabolic stability due to resistance to oxidative degradation .

Pharmacological Potential: Structural similarity to NBOMe derivatives (e.g., 25I-NBOMe) suggests possible 5-HT2A receptor affinity, though potency would depend on substituent positioning . Piperazine-containing compounds often exhibit dual activity at monoamine transporters (e.g., SERT, DAT), as seen in antidepressants and stimulants .

Biological Activity

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine, known by its CAS number 876715-91-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H20FN3

- Molecular Weight : 237.32 g/mol

- IUPAC Name : 2-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)ethanamine

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various receptors and its potential as an anticancer agent. The compound is structurally similar to other piperazine derivatives known for their diverse pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.

Table 1: Anticancer Activity Comparison

| Compound | IC50 (µM) against MCF-7 | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induction of apoptosis via caspase activation |

| Prodigiosin | 1.93 | Apoptosis induction |

| Doxorubicin | 0.79 | DNA intercalation |

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound may act as an antagonist or agonist for certain neurotransmitter receptors, particularly those involved in neuropharmacology.

- Cell Cycle Modulation : Similar compounds have been shown to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins are critical in inducing programmed cell death in malignant cells.

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of piperazine derivatives for their biological activities:

- A study published in MDPI highlighted that certain piperazine derivatives exhibited promising cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating strong antiproliferative effects .

- Another investigation emphasized the structure-activity relationship (SAR) of similar compounds, noting that the introduction of electron-withdrawing groups (like fluorine) at specific positions on the aromatic ring enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.